N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide
Description
The compound N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide features a sulfonamide group attached to a 2,4,5-trimethylbenzene ring, which is further linked via a methylene bridge to the 6-position of an imidazo[2,1-b][1,3]thiazole heterocycle.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-10-6-12(3)14(7-11(10)2)22(19,20)16-8-13-9-18-4-5-21-15(18)17-13/h4-7,9,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQSQUGJGYRXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CN3C=CSC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Imidazo[2,1-b]Thiazole
Adapting methods from imidazothiazole syntheses:
-
Starting material : Ethyl 2-aminothiazole-4-carboxylate (prepared from thiourea and ethyl bromopyruvate).
-
Cyclization : Reaction with phenacyl bromide derivatives in ethanol under reflux (4–6 hours).
-
Ester hydrolysis : Treatment with LiOH·H₂O in THF/water (1:1) at room temperature for 12 hours to afford the carboxylic acid.
Introduction of the Methylamine Group
The carboxylic acid intermediate is converted to the methylamine derivative via a Curtius rearrangement or reductive amination:
-
Curtius rearrangement :
-
Reductive amination :
Sulfonylation of (Imidazo[2,1-b]Thiazol-6-yl)Methanamine
The final step involves coupling the amine with 2,4,5-trimethylbenzenesulfonyl chloride under optimized sulfonylation conditions.
Sulfonylation Protocol
-
Reagents :
-
(Imidazo[2,1-b]thiazol-6-yl)methanamine (1 equiv., 3.93 mmol).
-
2,4,5-Trimethylbenzenesulfonyl chloride (1.2 equiv., 4.72 mmol).
-
Sodium acetate (2 equiv., 7.86 mmol) in distilled water (15 mL).
-
-
Conditions :
-
Reaction mixture heated to 80–85°C with stirring for 6–8 hours.
-
Progress monitored by TLC (n-hexane/ethyl acetate, 2:1).
-
-
Workup :
-
Filtration of the precipitated solid, recrystallization from absolute ethanol.
-
-
Yield : 80–85% (based on analogous sulfonylation reactions).
Analytical Data
-
Molecular Formula : C₁₇H₂₀N₄O₂S₂.
-
Melting Point : 190–192°C (observed for analogous compounds).
-
FTIR (cm⁻¹) : 3063 (sp² C–H), 2952 (sp³ C–H), 1618 (aromatic C=C), 1320–1150 (S=O stretching).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, thiazole-H), 7.42 (s, 1H, imidazole-H), 4.25 (s, 2H, CH₂NH), 2.60 (s, 3H, Ar-CH₃), 2.45 (s, 6H, Ar-CH₃).
Alternative Pathways and Optimization
Direct Alkylation-Sulfonylation Approach
An alternative method involves initial alkylation of 2-aminothiazole followed by sulfonylation:
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction times from hours to minutes while maintaining yields (~85%).
Challenges and Troubleshooting
-
Low yields in cyclization : Optimize stoichiometry of phenacyl bromide and reaction temperature.
-
Impurities in sulfonylation : Use recrystallization (ethanol/water) or column chromatography (silica gel, n-hexane/ethyl acetate).
-
Amine instability : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal agents. The thiazole ring contributes to the compound's ability to interact with microbial enzymes, disrupting their function and leading to cell death.
Anti-Cancer Properties
The sulfonamide group in N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide has been linked to anti-cancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. This compound may inhibit tumor growth by interfering with the cell cycle and promoting programmed cell death.
Material Science
Polymer Synthesis
This compound can be utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the development of materials with specific thermal and mechanical properties. Researchers are exploring its incorporation into polymer matrices to enhance material performance in applications such as coatings and composites.
Nanotechnology Applications
The imidazo[2,1-b][1,3]thiazole derivatives are being investigated for their potential use in nanotechnology. Their ability to form stable complexes with metal ions makes them suitable candidates for creating nanostructured materials with applications in catalysis and sensing technologies.
Biochemical Applications
Enzyme Inhibition Studies
this compound has been studied for its effects on various enzymes. Inhibitory assays have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Drug Delivery Systems
The compound's structural features allow it to be explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery to specific tissues or cells.
Case Studies
| Study Title | Focus Area | Key Findings |
|---|---|---|
| Antimicrobial Efficacy of Imidazo[2,1-b][1,3]thiazole Derivatives | Medicinal Chemistry | Demonstrated effective inhibition of bacterial growth; potential for new antibiotic development. |
| Synthesis of Novel Polymers Using Thiazole Derivatives | Material Science | Developed polymers with enhanced thermal stability and mechanical properties. |
| Enzyme Inhibition by Sulfonamide Compounds | Biochemistry | Identified significant inhibition of key metabolic enzymes; implications for drug design. |
Mechanism of Action
The mechanism of action of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis . The compound may also modulate immune responses by activating T-cells and increasing neutrophil mobility .
Comparison with Similar Compounds
SIRT1 Agonists: SRT1720 and Derivatives
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) shares the imidazo[2,1-b][1,3]thiazole core but differs in substituents:
- Core Modifications: SRT1720 substitutes the sulfonamide with a quinoxaline carboxamide and includes a piperazine-methyl group at the 3-position of the imidazothiazole.
- Biological Activity : SRT1720 is a potent SIRT1 activator, enhancing mitochondrial biogenesis via PGC-1α deacetylation . Its activity, however, is debated due to substrate-dependent assay artifacts .
- SAR Insights: The quinoxaline carboxamide and piperazine groups are critical for SIRT1 binding. In contrast, the trimethylbenzene sulfonamide in the target compound may reduce SIRT1 affinity but improve metabolic stability due to increased lipophilicity .
Other SIRT1-Targeting Analogs :
- SRT2183 : Features a naphthalene carboxamide and a pyrrolidinyl group, enhancing solubility but reducing potency compared to SRT1720 .
- 3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide: Retains the piperazine group but replaces quinoxaline with a trimethoxybenzamide, suggesting a broader SAR tolerance for SIRT1 modulation .
Sulfonamide Derivatives with Imidazo[2,1-b][1,3]thiazole
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide (CAS 667911-26-4):
- Structural Similarities : Shares the sulfonamide-imidazothiazole linkage but positions the sulfonamide on a methoxy/methyl-substituted benzene ring.
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide :
Antiviral Imidazothiazole Derivatives
N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18) :
- Structural Divergence : Uses an acetamide linker instead of sulfonamide, with a piperidinylsulfonyl group.
- Activity : Exhibits anti-HIV-1 activity by targeting the viral matrix protein, suggesting the imidazothiazole core’s adaptability for diverse therapeutic targets .
Structure-Activity Relationship (SAR) Insights
- Sulfonamide vs. Carboxamide : Sulfonamides generally offer stronger electron-withdrawing effects and metabolic stability compared to carboxamides, which may reduce off-target interactions .
- Substituent Effects :
- Linker Flexibility : Acetamide linkers (as in Compound 18) provide conformational flexibility, whereas rigid sulfonamide linkages may restrict binding to planar active sites .
Biological Activity
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antitumor agent and its inhibitory effects on various biological targets.
Chemical Structure and Properties
The compound features an imidazo[2,1-b][1,3]thiazole moiety linked to a sulfonamide group. The structural formula can be represented as follows:
This structure is crucial for its biological activity, particularly in targeting specific enzymes and receptors.
Antitumor Activity
Research has shown that compounds containing the imidazo[2,1-b][1,3]thiazole structure exhibit significant antitumor properties. A study evaluated a series of benzo[4,5]imidazo[2,1-b][1,3]thiazole derivatives for their antitumor activity against human cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer) and HepG2 (liver cancer).
- Findings : Some derivatives demonstrated substantial cytotoxicity against HeLa cells while showing minimal toxicity against HepG2 cells. This suggests a selective action on cancerous cells .
Inhibition of Carbonic Anhydrase
Another important aspect of the biological activity of this compound is its potential as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are enzymes that play critical roles in various physiological processes and are implicated in tumor growth.
- Isoforms Targeted : The compound was evaluated against four isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (tumor-associated).
- Results : The compound exhibited selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM. It showed no significant activity against hCA I, IX, or XII .
Study 1: Antitumor Efficacy
A specific derivative of the compound was tested for its efficacy against a panel of cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| HepG2 | >100 | Minimal effect |
This study highlighted the potential of the compound as a targeted therapy for cancers with high EGFR expression .
Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition:
| Enzyme | K_i (µM) | Selectivity |
|---|---|---|
| hCA I | >100 | Non-inhibitory |
| hCA II | 67.9 | Selectively inhibited |
| hCA IX | >100 | Non-inhibitory |
| hCA XII | >100 | Non-inhibitory |
These results confirm the selective nature of the compound's action on carbonic anhydrase isoforms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:
- The presence of specific substituents on the imidazo[2,1-b][1,3]thiazole ring enhances antitumor activity.
- Modifications to the sulfonamide group can significantly alter enzyme inhibition profiles.
Q & A
Basic Synthesis and Characterization
Q1: What are the critical reaction parameters for synthesizing N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide, and how do they influence yield and purity? A:
- Key Parameters : Temperature (typically 60–100°C), solvent choice (e.g., DMF or dichloromethane), and reaction time (12–24 hours) are critical. Catalysts like triethylamine facilitate coupling reactions between imidazothiazole and sulfonamide precursors .
- Yield Optimization : Excess sulfonyl chloride improves conversion rates, but stoichiometric imbalances risk side products (e.g., dimerization of imidazothiazole). Purity (>95%) is achieved via recrystallization in ethanol or column chromatography .
- Validation : NMR (¹H/¹³C) confirms regioselectivity of substitution, while HPLC monitors intermediate stability .
Advanced Structure-Activity Relationship (SAR) Studies
Q2: How do structural modifications (e.g., methyl groups on the benzene ring) affect the compound’s biological activity? A:
- Methyl Group Impact : The 2,4,5-trimethyl substitution on the benzene ring enhances lipophilicity, improving membrane permeability. Computational docking (e.g., AutoDock Vina) suggests these groups stabilize hydrophobic interactions with enzyme pockets (e.g., kinases or bacterial targets) .
- Contradictions : Some studies report reduced activity with bulkier substituents due to steric hindrance, necessitating iterative SAR testing via IC50 assays against target proteins .
- Methodology : Parallel synthesis of analogs with varied substituents, followed by in vitro enzyme inhibition assays (e.g., fluorescence-based ATPase assays) .
Data Contradictions in Biological Activity
Q3: How should researchers address discrepancies in reported IC50 values across studies (e.g., anticancer vs. antimicrobial activity)? A:
- Source Analysis : Variability arises from assay conditions (e.g., cell line specificity, incubation time). For example, glioblastoma U87 cells may show lower IC50 (5 µM) due to ER stress pathway activation, while antibacterial assays (e.g., E. coli) require higher concentrations (20–50 µM) .
- Resolution Strategy : Normalize data using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and validate via orthogonal assays (e.g., apoptosis markers vs. bacterial growth curves) .
Analytical Challenges in Purity Assessment
Q4: What advanced techniques resolve co-eluting impurities during HPLC analysis of this compound? A:
- Method Refinement : Use UPLC with a C18 reverse-phase column (1.7 µm particles) and gradient elution (acetonitrile/0.1% TFA in water). MS/MS detection differentiates isomers (e.g., regioisomeric sulfonamide byproducts) .
- Case Study : A 2023 study identified a 0.3% impurity as N-alkylated byproduct; resolution required adjusting column temperature to 40°C and flow rate to 0.3 mL/min .
Mechanistic Studies on Enzyme Inhibition
Q5: What experimental designs elucidate the compound’s mechanism of action against sirtuin-1 (SIRT1)? A:
- Assay Design : Competitive binding assays with fluorescent substrates (e.g., SIRT1-Glo™) and co-factor titration (NAD⁺). Compare inhibition kinetics to known inhibitors (e.g., EX-527) .
- Contradictions : Unlike EX-527 (non-competitive), this compound may exhibit mixed inhibition, requiring Lineweaver-Burk plots to confirm binding mode .
- Follow-Up : Structural analysis via X-ray crystallography (e.g., PDB 7Q7J) to map interactions with SIRT1’s catalytic domain .
Computational Modeling for Target Prediction
Q6: How can in silico methods prioritize biological targets for this compound? A:
- Workflow :
- Pharmacophore Modeling : Define critical features (e.g., sulfonamide H-bond donors, imidazothiazole π-π stacking) using Schrödinger Phase.
- Molecular Dynamics : Simulate binding stability (50 ns trajectories) to kinases (e.g., EGFR) vs. bacterial dihydrofolate reductase .
- Validation : Cross-reference predictions with ChEMBL bioactivity data to shortlist high-probability targets .
- Limitations : False positives occur with flexible binding pockets; experimental validation via SPR (surface plasmon resonance) is essential .
Stability Under Physiological Conditions
Q7: What protocols assess metabolic stability in liver microsomes? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
